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molecular formula C11H10FNO3 B1305991 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 56617-43-7

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1305991
M. Wt: 223.2 g/mol
InChI Key: JYYMPQMWOVXMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334317B2

Procedure details

To 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 51 was added 80 mL of CH2Cl2, 30 mL of MeOH, and 1.0 mL of concentrated H2SO4. After heating at reflux overnight, the mixture concentrated and triturated with water to give methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 52.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.[CH2:17](Cl)Cl.OS(O)(=O)=O>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH:10]([C:14]([O:16][CH3:17])=[O:15])[CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
CUSTOM
Type
CUSTOM
Details
triturated with water

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CC(CC1=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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